Heptyl heptanoate

Description

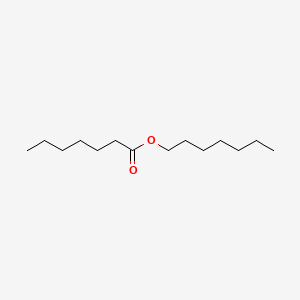

Structure

3D Structure

Properties

IUPAC Name |

heptyl heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-3-5-7-9-11-13-16-14(15)12-10-8-6-4-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIIBPAJVWFEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211450 | |

| Record name | Heptyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; Green aroma | |

| Record name | Heptyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Heptyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1853/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

276.00 to 277.00 °C. @ 760.00 mm Hg | |

| Record name | Heptyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | Heptyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1853/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.859-0.865 (20°) | |

| Record name | Heptyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1853/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

624-09-9 | |

| Record name | Heptanoic acid, heptyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptyl heptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTYL HEPTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG2A3OKN56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heptyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-33 °C | |

| Record name | Heptyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Heptyl Heptanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl heptanoate (C₁₄H₂₈O₂) is a fatty acid ester with applications in the flavor and fragrance industry and potential uses in pharmaceutical and research settings.[1][2] As a long-chain, non-polar molecule, its physical and chemical properties are of significant interest to researchers in various fields, including drug delivery and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its metabolic context.

Chemical and Physical Properties

This compound is the ester formed from the condensation of heptanoic acid and heptan-1-ol. Its properties are characteristic of a medium-chain fatty acid ester, exhibiting low water solubility and a high boiling point. A summary of its key quantitative properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₈O₂ | [1][2][3] |

| Molecular Weight | 228.37 g/mol | [1][3] |

| CAS Number | 624-09-9 | [1][2][3] |

| Appearance | Colorless, clear, oily liquid | [2] |

| Odor | Fruity, green, grassy | [2] |

| Density | 0.858 g/mL at 25 °C | |

| Boiling Point | 276.0 - 277.0 °C at 760 mmHg | [3] |

| Melting Point | -33 °C | [3] |

| Flash Point | 120 °C (248 °F) | [4] |

| Solubility | Insoluble in water; Soluble in ethanol and other non-polar organic solvents. | [1][3] |

| Refractive Index | n20/D 1.431 | |

| logP (o/w) | 5.880 (estimated) | [4] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is through the Fischer esterification of heptanoic acid and heptan-1-ol, using an acid catalyst.[1] The following protocol is adapted from established methodologies for similar esters and is designed to provide a high yield of the desired product.[4][5]

Materials:

-

Heptanoic acid

-

Heptan-1-ol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (or another suitable solvent for azeotropic water removal)

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether or other suitable extraction solvent

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine heptanoic acid (1.0 molar equivalent) and heptan-1-ol. To drive the reaction towards the product, an excess of one reactant can be used; a 1.2 to 2.0 molar equivalent of heptan-1-ol is recommended.[4][5] Add toluene to the flask to facilitate the azeotropic removal of water produced during the reaction.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% of the carboxylic acid by weight) to the reaction mixture with stirring.

-

Reflux: Heat the mixture to reflux using a heating mantle. The water generated will be collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected. Continue the reflux until the theoretical amount of water has been collected (typically 2-4 hours).

-

Work-up and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the contents of the flask to a separatory funnel. Carefully add 5% aqueous sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted heptanoic acid. Swirl gently and vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide gas. Continue adding the bicarbonate solution until effervescence ceases.

-

Extraction and Washing: Add diethyl ether to the separatory funnel to extract the this compound. Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution, water, and finally with brine.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude this compound can be further purified by vacuum distillation to yield the pure product.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and purity assessment of volatile compounds like this compound. A non-polar capillary column (e.g., DB-5ms) is suitable for separation. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be used for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the structure of the molecule. Expected signals include triplets for the terminal methyl groups of the heptyl and heptanoyl chains, multiplets for the methylene groups, and a characteristic triplet for the methylene group adjacent to the ester oxygen (-O-CH₂-).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 14 carbon atoms in the molecule, including a characteristic signal for the carbonyl carbon of the ester group.

Biological Context and Metabolic Fate

While this compound itself is not a primary metabolite, its constituent parts, heptanoic acid and heptanol, can be metabolized by the body. Heptanoic acid, a medium-chain fatty acid, can undergo β-oxidation to produce acetyl-CoA and propionyl-CoA.[6][7] These molecules then enter the citric acid cycle (Krebs cycle), a central metabolic pathway for energy production.[8][9][10]

The ability of heptanoate to serve as a precursor for both acetyl-CoA and propionyl-CoA makes it an anaplerotic substrate, meaning it can replenish the intermediates of the citric acid cycle.[6] This property is of interest in research related to metabolic disorders where the citric acid cycle function may be impaired.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a well-characterized fatty acid ester with established physical and chemical properties. Its synthesis via Fischer esterification is a straightforward process, and its purity can be readily assessed using standard analytical techniques. From a biological perspective, its metabolic breakdown products can enter central energy-producing pathways, a characteristic that may be of interest to researchers in drug development and metabolic studies. This guide provides a foundational understanding of this compound for professionals in the scientific community.

References

- 1. Buy this compound | 624-09-9 [smolecule.com]

- 2. This compound | 624-09-9 [chemicalbook.com]

- 3. This compound | C14H28O2 | CID 69350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Differential effects of octanoate and heptanoate on myocardial metabolism during extracorporeal membrane oxygenation in an infant swine model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Population Pharmacokinetics of Heptanoate in Healthy Subjects and Patients With Long‐Chain Fatty Acid Oxidation Disorders Treated With Triheptanoin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 9. Khan Academy [khanacademy.org]

- 10. jackwestin.com [jackwestin.com]

An In-depth Technical Guide to the Synthesis of Heptyl Heptanoate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl heptanoate is a fatty acid ester comprised of a heptanoyl group attached to a heptyl chain. It finds applications in various industries, including as a flavoring and fragrance agent, and as a non-polar solvent.[1] The most common and direct method for its synthesis is the Fischer esterification of heptanoic acid and 1-heptanol.[2] This process involves the acid-catalyzed reaction between the carboxylic acid and the alcohol to produce the ester and water.[3]

The Fischer esterification is a reversible reaction.[4] To achieve a high yield of this compound, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants (usually the more cost-effective one, in this case, likely 1-heptanol) or by removing the water as it is formed during the reaction.[1] The latter is often achieved through azeotropic distillation using a Dean-Stark apparatus.[1]

This technical guide provides a comprehensive overview of the synthesis of this compound via Fischer esterification, including a summary of reaction parameters, a detailed experimental protocol, and diagrams illustrating the reaction mechanism and experimental workflow.

Data Presentation: Reaction Parameters for Fischer Esterification

While specific quantitative data for the synthesis of this compound is not extensively published, the following table summarizes typical reaction parameters based on established protocols for similar long-chain esters and the principles of Fischer esterification.[3][5]

| Parameter | Typical Range/Value | Notes |

| Reactants | ||

| Heptanoic Acid | 1.0 molar equivalent | The limiting reagent. |

| 1-Heptanol | 1.2 - 3.0 molar equivalents | Using an excess of the alcohol helps to shift the reaction equilibrium towards the products.[4] |

| Catalyst | ||

| Concentrated Sulfuric Acid (H₂SO₄) | 1-5 mol % | A strong and effective homogeneous catalyst.[5] |

| p-Toluenesulfonic acid (p-TsOH) | 1-5 mol % | A solid, less corrosive alternative to sulfuric acid.[3] |

| Reaction Conditions | ||

| Temperature | Reflux temperature of the mixture | Typically in the range of 110-150°C, depending on the solvent used (if any).[3] |

| Reaction Time | 2 - 8 hours | Progress can be monitored by the amount of water collected in the Dean-Stark trap or by techniques like TLC or GC. |

| Solvent (for azeotropic water removal) | Toluene or Hexane | A solvent that forms a low-boiling azeotrope with water is used to facilitate its removal.[3] |

| Work-up & Purification | ||

| Neutralizing Agent | Saturated sodium bicarbonate (NaHCO₃) solution | To quench the acid catalyst and remove any unreacted heptanoic acid.[5] |

| Drying Agent | Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | To remove residual water from the organic phase.[5] |

| Purification Method | Fractional distillation under reduced pressure | To obtain the pure this compound. |

| Expected Yield | > 80% | Yield is highly dependent on the efficient removal of water and the molar ratio of the reactants. |

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound via Fischer esterification with azeotropic removal of water.

Materials:

-

Heptanoic acid

-

1-Heptanol

-

Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask (e.g., 250 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Erlenmeyer flasks

-

Rotary evaporator

-

Apparatus for fractional distillation under reduced pressure

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and boiling chips, add heptanoic acid (1.0 molar equivalent) and 1-heptanol (1.5 molar equivalents).

-

Solvent and Catalyst Addition: Add toluene to the flask (approximately 1-2 mL per gram of heptanoic acid). While stirring, carefully add the acid catalyst (e.g., concentrated sulfuric acid, ~2 mol %) to the mixture.

-

Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser on the round-bottom flask. Heat the mixture to a gentle reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.

-

Monitoring the Reaction: Continue the reflux until the theoretical amount of water has been collected in the trap, or until no more water is observed to be forming. This typically takes 2-4 hours.

-

Cooling and Neutralization: Once the reaction is complete, remove the heating mantle and allow the reaction mixture to cool to room temperature.

-

Work-up: Transfer the cooled mixture to a separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted heptanoic acid. Be cautious of CO₂ evolution; vent the separatory funnel frequently.

-

Washing: Wash the organic layer sequentially with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent from the organic solution and remove the toluene using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Mandatory Visualizations

Caption: Mechanism of Fischer Esterification for this compound Synthesis.

Caption: Experimental Workflow for this compound Synthesis.

References

The Elusive Presence of Heptyl Heptanoate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl heptanoate, a fatty acid ester with the chemical formula C₁₄H₂₈O₂, is a volatile organic compound known for its fruity and grassy aroma. While widely utilized in the flavor and fragrance industry, its natural occurrence in the plant kingdom has been a subject of limited investigation. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the presence of this compound in plants, detailing its identification, the analytical methodologies employed, and a putative biosynthetic pathway. This document aims to serve as a foundational resource for researchers in phytochemistry, natural product chemistry, and drug development exploring the diverse volatilome of plants.

Natural Occurrence of this compound

Scientific literature confirms the presence of this compound as a natural volatile constituent in hazelnuts (Corylus avellana L.).[1][2] While definitively identified, the concentration of this ester in hazelnuts has not been quantified in the available research. The compound is listed among the numerous volatile substances that contribute to the complex aroma profile of this commercially important nut.

Table 1: Quantitative Data on this compound in Plants

| Plant Species | Plant Part | Concentration | Reference |

| Corylus avellana L. | Nut | Not Reported | [1][2] |

Experimental Protocols

The identification of this compound in hazelnuts was achieved through a sophisticated analytical technique combining headspace solid-phase microextraction with comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (HS-SPME-GC×GC-TOF-MS).[2] This methodology is highly effective for the separation and identification of volatile and semi-volatile compounds in complex matrices.

Methodology for Volatile Compound Analysis in Hazelnuts

-

Sample Preparation: Raw hazelnuts are shelled and the kernels are cryo-milled into a fine powder. A precise amount of the powdered sample is placed into a headspace vial.

-

Internal Standard: An internal standard, such as 2-octanol, is added to the vial for semi-quantitative analysis.

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is used for the extraction of a broad range of volatile compounds.

-

Incubation: The vial is incubated at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: The SPME fiber is exposed to the headspace of the sample for a defined period (e.g., 20 minutes) to adsorb the volatile analytes.

-

-

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) Analysis:

-

Injection: The SPME fiber is thermally desorbed in the heated injector of the GC system, releasing the trapped volatile compounds onto the analytical column.

-

Column Set: A two-column system is employed. A common configuration is a non-polar first-dimension column (e.g., DB-5ms) and a polar second-dimension column (e.g., Sol-Gel-Wax).

-

Modulation: A cryogenic modulator is used to trap, focus, and re-inject small fractions of the effluent from the first column onto the second column at short intervals (e.g., every 3 seconds). This provides a comprehensive two-dimensional separation of the analytes.

-

Oven Temperature Program: A programmed temperature gradient is applied to the GC oven to facilitate the separation of compounds based on their boiling points and polarities.

-

-

Time-of-Flight Mass Spectrometry (TOF-MS) Detection:

-

Ionization: Eluted compounds are ionized using electron ionization (EI).

-

Detection: The TOF-MS detector provides high-speed acquisition of full mass spectra, which is essential for the fast-eluting peaks generated by GC×GC.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and entries in mass spectral libraries (e.g., NIST, Wiley).

-

Mandatory Visualizations

Figure 1: Experimental workflow for the analysis of volatile compounds in hazelnuts.

Putative Biosynthetic Pathway of this compound

The biosynthesis of esters in plants is primarily catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[3] These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol substrate. While the specific AAT responsible for this compound synthesis has not been identified, a putative pathway can be proposed based on the general mechanism of straight-chain ester formation in plants.

The pathway likely involves the following key steps:

-

Substrate Formation: The precursors for this compound synthesis are heptanoyl-CoA and 1-heptanol. Heptanoyl-CoA is a product of the fatty acid synthesis pathway, while 1-heptanol can be formed through the reduction of heptanal, which is derived from the hydroperoxide lyase (HPL) pathway acting on fatty acids.

-

Esterification: An uncharacterized alcohol acyltransferase (AAT) catalyzes the condensation of heptanoyl-CoA and 1-heptanol to form this compound and coenzyme A.

References

- 1. Frontiers | Corylus avellana L. Aroma Blueprint: Potent Odorants Signatures in the Volatilome of High Quality Hazelnuts [frontiersin.org]

- 2. Corylus avellana L. Aroma Blueprint: Potent Odorants Signatures in the Volatilome of High Quality Hazelnuts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Heptyl Heptanoate: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl heptanoate (C14H28O2) is a fatty acid ester recognized for its characteristic fruity and green aroma.[1] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthesis. The information is curated to support professionals in research, scientific analysis, and drug development in understanding and utilizing this compound.

Molecular Structure and Identification

This compound is systematically known as this compound. It is the ester formed from the condensation of heptanoic acid and heptan-1-ol.[2] The molecule is acyclic and aliphatic.

Table 1: Molecular Identifiers

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Molecular Formula | C14H28O2[1][2][3][4][5] |

| Molecular Weight | 228.37 g/mol [1][2][3][5] |

| CAS Number | 624-09-9[1][2][4] |

| Canonical SMILES | CCCCCCCOC(=O)CCCCCC[2][3] |

| InChI | InChI=1S/C14H28O2/c1-3-5-7-9-11-13-16-14(15)12-10-8-6-4-2/h3-13H2,1-2H3[1][2][3][4] |

| InChIKey | QOIIBPAJVWFEPE-UHFFFAOYSA-N[1][2][3][4] |

Physicochemical Properties

This compound is a colorless, clear, oily liquid at room temperature.[6] It is insoluble in water but soluble in non-polar organic solvents such as ethanol.[2][3]

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | -33 °C[3] |

| Boiling Point | 276.00 to 277.00 °C @ 760.00 mm Hg[3] |

| Density | 0.858 - 0.865 g/mL at 20-25 °C[1][3] |

| Refractive Index | 1.428 - 1.432 at 20 °C[3][6] |

| Flash Point | 120.00 °C (248.00 °F) TCC[6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Key Features |

| Mass Spectrometry (GC-MS) | Major fragments observed at m/z 43.0, 57.0, 98.0, and 131.0.[3] |

| Infrared (IR) Spectroscopy | Characteristic strong ester carbonyl (C=O) stretch. Data available from vapor phase and capillary cell (neat) techniques.[3] |

| ¹H NMR Spectroscopy | Data has been recorded on a Varian CFT-20 instrument.[3] |

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of heptanoic acid with heptanol in the presence of an acid catalyst.[2]

Experimental Protocol: Fischer Esterification

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

-

Heptanoic acid

-

Heptan-1-ol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine equimolar amounts of heptanoic acid and heptan-1-ol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant mass).

-

Set up the apparatus for reflux and heat the mixture for several hours to drive the reaction to completion. Water, a byproduct, can be removed using a Dean-Stark apparatus to shift the equilibrium towards the product.

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted heptanoic acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation under reduced pressure.

-

Characterize the final product using spectroscopic methods (IR, NMR, MS) to confirm its identity and purity.

Logical Relationship of Synthesis

The synthesis of this compound via Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water.

Caption: Fischer Esterification of this compound.

Applications and Relevance

This compound is utilized as a flavoring and fragrance agent due to its fruity and green aroma.[1] It has potential applications in the food and cosmetic industries.[6] Limited research also suggests potential antimicrobial properties.[2] In a research context, it can serve as a non-polar solvent and a reference standard in analytical techniques like gas chromatography.[2]

Safety and Handling

This compound is a combustible liquid.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound. It should be stored in a well-ventilated area away from ignition sources. For detailed safety information, refer to the material safety data sheet (MSDS).

References

- 1. This compound natural (US), 98 624-09-9 [sigmaaldrich.com]

- 2. Buy this compound | 624-09-9 [smolecule.com]

- 3. This compound | C14H28O2 | CID 69350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Heptanoic acid, heptyl ester [webbook.nist.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound, 624-09-9 [thegoodscentscompany.com]

Heptyl Heptanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of heptyl heptanoate, a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries. This document details its chemical identity, physicochemical properties, synthesis, and analytical methods, with a focus on information relevant to research and development.

Chemical Identity and Synonyms

This compound is the ester formed from the condensation of heptanoic acid and heptan-1-ol. Its fundamental details are summarized below.

| Identifier | Value |

| CAS Number | 624-09-9[1] |

| Molecular Formula | C14H28O2[1] |

| IUPAC Name | This compound[2] |

| Molecular Weight | 228.37 g/mol [1][2] |

This compound is also known by a variety of synonyms, which are crucial to recognize when reviewing scientific literature and commercial product listings.

Common Synonyms: [3]

-

Heptanoic acid, heptyl ester

-

Heptyl heptoate

-

Heptyl capronate

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in various formulations. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless, clear, oily liquid with a green, fruity aroma | [3] |

| Boiling Point | 276.00 to 277.00 °C @ 760.00 mm Hg | [2] |

| Melting Point | -33.0 °C | [2] |

| Density | 0.859 to 0.865 g/cm³ @ 20.00 °C | [2] |

| Refractive Index | 1.428 to 1.432 @ 20.00 °C | [2] |

| Solubility | Insoluble in water; soluble in ethanol and non-polar solvents | [2] |

| Vapor Pressure | 0.005 mmHg @ 25.00 °C (estimated) | |

| Flash Point | 248.00 °F (120.00 °C) |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common and straightforward method for synthesizing this compound is the Fischer esterification of heptanoic acid with heptan-1-ol, using an acid catalyst. The following is a detailed, adaptable protocol.

Materials:

-

Heptanoic acid

-

Heptan-1-ol (n-heptyl alcohol)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (for azeotropic removal of water, optional)

-

Diethyl ether

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine heptanoic acid and a molar excess of heptan-1-ol (e.g., 1.5 to 3 equivalents). If using a Dean-Stark apparatus, add toluene as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol% relative to the carboxylic acid) to the reaction mixture.

-

Reflux: Attach a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically refluxed for several hours until the starting material is consumed.[4][5]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst; caution, CO₂ evolution), and finally with brine.[6]

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent and excess heptan-1-ol.

-

Purification: The crude this compound can be further purified by vacuum distillation to obtain the final product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for confirming the identity and purity of this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector (MSD).

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), with typical dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.

-

MSD Conditions: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

Sample Preparation:

-

Dilute a small amount of the synthesized this compound in a suitable solvent, such as hexane or ethyl acetate, to a concentration of approximately 1 mg/mL.

Data Analysis:

-

The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of a reference standard or a library spectrum (e.g., NIST).

Applications in Drug Development

This compound's properties make it a candidate for several applications in the pharmaceutical and cosmetic industries:

-

Flavoring and Fragrance Agent: Due to its fruity and green aroma, it can be used as a flavoring agent in oral formulations or to mask unpleasant odors.[3]

-

Emollient and Skin-Conditioning Agent: Its oily nature and low volatility make it suitable as an emollient in topical creams and ointments, where it can improve skin feel and act as a vehicle for active pharmaceutical ingredients (APIs).[7]

-

Drug Delivery Systems: this compound's lipid solubility has led to investigations into its potential use in drug delivery systems, particularly for hydrophobic drugs.[7] It can act as a non-polar solvent for certain APIs, potentially enhancing their solubility and stability in a formulation.

Visualizations

The following diagrams illustrate the key processes related to this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Logical steps of the Fischer esterification mechanism.

References

- 1. scent.vn [scent.vn]

- 2. This compound | C14H28O2 | CID 69350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 624-09-9 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Buy this compound | 624-09-9 [smolecule.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Heptyl Heptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for heptyl heptanoate. Due to the limited availability of publicly accessible, assigned spectral data for this specific long-chain ester, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds. It also includes a detailed, generalized experimental protocol for the acquisition of NMR spectra for this type of molecule.

Data Presentation

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on established chemical shift trends for aliphatic esters and analysis of spectral data for homologous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H-a, H-a' | 0.88 | Triplet | 6H | 7.0 |

| H-b, H-b' | 1.29 | Multiplet | 16H | - |

| H-c | 1.61 | Quintet | 2H | 7.2 |

| H-c' | 1.61 | Quintet | 2H | 7.2 |

| H-d' | 2.28 | Triplet | 2H | 7.5 |

| H-d | 4.06 | Triplet | 2H | 6.8 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

| C-1, C-1' | 14.0 |

| C-2, C-2' | 22.5 |

| C-3, C-3' | 31.7 |

| C-4, C-4' | 28.9 |

| C-5, C-5' | 25.8 |

| C-6' | 34.4 |

| C-6 | 28.6 |

| C-7' | 64.4 |

| C-7 | 173.9 |

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of pure this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

-

Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

-

Capping: Securely cap the NMR tube.

NMR Data Acquisition

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16 to 32.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 12-16 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 200-240 ppm.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integration and Peak Picking: For ¹H spectra, integrate all signals and perform peak picking to determine chemical shifts and coupling constants. For ¹³C spectra, perform peak picking to determine chemical shifts.

Mandatory Visualization

The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR assignment and a conceptual workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

Caption: A generalized workflow for NMR sample preparation and analysis.

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Heptyl Heptanoate

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide offering a deep dive into the mass spectrometry fragmentation pattern of heptyl heptanoate has been released. This whitepaper is an essential resource for researchers, scientists, and drug development professionals, providing detailed insights into the molecular breakdown of this fatty acid ester. The guide presents quantitative data in clearly structured tables, outlines detailed experimental protocols, and features mandatory visualizations of fragmentation pathways using Graphviz.

This compound (C14H28O2), a fatty acid ester, finds applications in various scientific domains. Understanding its behavior under mass spectrometry is crucial for its identification and characterization in complex mixtures. This guide provides a foundational understanding of the electron ionization (EI) mass spectrometry of this compound, a technique that bombards molecules with electrons to induce ionization and fragmentation, revealing a unique fingerprint of the compound's structure.

Quantitative Fragmentation Analysis

The mass spectrum of this compound is characterized by a series of fragment ions, each with a specific mass-to-charge ratio (m/z) and relative abundance. The most prominent peaks in the spectrum provide vital clues to the molecule's structure. The quantitative data, compiled from the National Institute of Standards and Technology (NIST) database, is summarized below for clear interpretation.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 68.67 | [C3H5]+ |

| 43 | 99.99 | [C3H7]+ or [CH3CO]+ |

| 57 | 74.28 | [C4H9]+ |

| 98 | 61.53 | [C7H14]+ (from McLafferty Rearrangement) |

| 131 | 78.65 | [CH3(CH2)5CO]+ (Acylium ion) |

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Deciphering the Fragmentation Pathways

The fragmentation of the this compound molecular ion (M+•) upon electron ionization follows characteristic pathways for esters. The primary mechanisms include alpha-cleavage and McLafferty rearrangement.

Alpha-Cleavage: This process involves the cleavage of the bond adjacent to the carbonyl group. For this compound, two primary alpha-cleavage pathways are observed:

-

Cleavage on the Acyl Side: This results in the formation of a stable acylium ion with m/z 131, which is a prominent peak in the spectrum.

-

Cleavage on the Alkoxy Side: This pathway leads to the loss of the heptyl group.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. In this compound, this rearrangement results in the formation of a neutral heptene molecule and a charged enol with m/z 98.[2]

The following diagram illustrates the key fragmentation pathways of this compound.

Experimental Protocols

A standardized protocol for the analysis of fatty acid esters like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below. This protocol is a composite of established methods for fatty acid ester analysis.[3][4]

1. Sample Preparation:

-

Esterification (if starting from fatty acid): Convert the fatty acid to its heptyl ester using standard esterification procedures, such as Fischer esterification.

-

Dilution: Dissolve a known quantity of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.

-

Internal Standard: For quantitative analysis, add an appropriate internal standard (e.g., a deuterated analog or an ester with a different chain length not present in the sample) at a known concentration.

2. GC-MS Instrumentation and Conditions:

The following diagram outlines the general workflow for GC-MS analysis.

Instrument Parameters:

-

Gas Chromatograph:

-

Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50-70°C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 40-400.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

-

3. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity of the compound by comparing its mass spectrum with a reference library (e.g., NIST).

-

Integrate the peak areas of the characteristic ions for quantitative analysis relative to the internal standard.

This in-depth guide provides a solid framework for understanding and applying the principles of mass spectrometry to the analysis of this compound. The detailed data, pathway visualizations, and experimental protocols serve as a valuable resource for professionals in the scientific community.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Heptyl Heptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of heptyl heptanoate, a fatty acid ester with applications in flavors, fragrances, and as a research chemical. This document details the expected vibrational modes, presents a detailed experimental protocol for spectral acquisition, and offers a visual representation of the key structure-spectrum correlations.

Introduction to the Infrared Spectroscopy of Esters

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For an ester like this compound (C₁₄H₂₈O₂), the IR spectrum is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds, most notably the carbonyl (C=O) and carbon-oxygen (C-O) single bonds of the ester group, as well as the various carbon-hydrogen (C-H) bonds of the alkyl chains.

Predicted Infrared Absorption Data for this compound

While a publicly available, comprehensive experimental dataset with full peak assignments for this compound is not readily accessible, a reliable prediction of its major infrared absorption bands can be made based on the well-established characteristic frequencies of long-chain aliphatic esters. The following table summarizes the expected quantitative data.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~2957 | Strong | C-H Asymmetric Stretching (CH₃) |

| ~2925 | Strong | C-H Asymmetric Stretching (CH₂) |

| ~2855 | Strong | C-H Symmetric Stretching (CH₂) |

| ~1740 | Strong | C=O Stretching (Ester) |

| ~1465 | Medium | C-H Bending (Scissoring) (CH₂) |

| ~1378 | Medium | C-H Bending (Symmetric, Umbrella) (CH₃) |

| ~1240 | Strong | C-O Stretching (Asymmetric) |

| ~1165 | Strong | C-O Stretching (Symmetric) |

| ~722 | Weak | C-H Rocking (CH₂)n, n≥4 |

Note: The peak positions and intensities are approximate and can be influenced by the specific experimental conditions.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) combined with Fourier Transform Infrared (FTIR) spectroscopy is a widely used and convenient method for obtaining the IR spectrum of liquid samples like this compound.[1][2] This technique requires minimal sample preparation and provides high-quality spectra.

Materials and Equipment

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

This compound sample (liquid)

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small drop of this compound onto the center of the ATR crystal using a clean dropper or pipette.[1] The sample should completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The typical spectral range for organic compounds is 4000 cm⁻¹ to 400 cm⁻¹.[2]

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform any necessary baseline corrections or other spectral manipulations as required.

-

-

Cleaning:

Visualization of Structure-Spectrum Correlation

The following diagram, generated using the DOT language, illustrates the logical relationship between the key functional groups in this compound and their characteristic absorption regions in the infrared spectrum.

Interpretation of the this compound IR Spectrum

The IR spectrum of this compound is dominated by features characteristic of a long-chain aliphatic ester.

-

C-H Stretching Region (2850-3000 cm⁻¹): Strong absorption bands in this region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the two heptyl chains.

-

C=O Stretching Region (~1740 cm⁻¹): A very strong and sharp absorption band around 1740 cm⁻¹ is the most characteristic feature of the ester functional group and is attributed to the stretching vibration of the carbonyl (C=O) bond.

-

C-H Bending Region (1375-1465 cm⁻¹): Medium intensity bands in this region correspond to the scissoring and bending vibrations of the C-H bonds in the CH₂ and CH₃ groups.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorption bands that are unique to the molecule as a whole. For this compound, the most significant features in this region are the strong C-O single bond stretching vibrations.

-

C-O Stretching: Two strong bands are typically observed for esters in the 1300-1000 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching of the C-O-C bond system.

-

References

The Solubility Profile of Heptyl Heptanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl heptanoate (C₁₄H₂₈O₂) is a fatty acid ester known for its characteristic fruity, green aroma. Beyond its application in the flavor and fragrance industry, its physicochemical properties, particularly its solubility, are of significant interest in various scientific domains, including pharmaceuticals, materials science, and environmental science. As a non-polar molecule, this compound serves as a versatile non-polar solvent and a reference standard in analytical chemistry.[1] Understanding its solubility in a range of organic solvents is crucial for its effective use in chemical synthesis, purification processes, and formulation development.

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, based on available data. It also details robust experimental protocols for the precise determination of its solubility, catering to the needs of researchers and professionals in drug development and other scientific fields.

Core Physical and Chemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₈O₂ | [1][2] |

| Molecular Weight | 228.37 g/mol | [3][2] |

| Appearance | Colorless, clear oily liquid | [4] |

| Boiling Point | 276.00 to 277.00 °C @ 760.00 mm Hg | [3][2] |

| Melting Point | -33.00 °C | [3][4] |

| Density | 0.858 - 0.865 g/mL at 20-25 °C | [3] |

| Refractive Index | 1.428 - 1.432 @ 20.00 °C | [3][4] |

| LogP (o/w) | 5.880 (estimated) | [4][5] |

Qualitative and Quantitative Solubility Data

This compound's solubility is governed by the principle of "like dissolves like." As a long-chain aliphatic ester, it is inherently non-polar and therefore exhibits poor solubility in polar solvents like water, while being readily soluble in non-polar organic solvents.

Qualitative Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Water | H₂O | Insoluble | The large, non-polar hydrocarbon chains of this compound cannot effectively interact with the highly polar, hydrogen-bonded network of water molecules. |

| Alcohols | Ethanol, Methanol | Soluble | While alcohols have a polar hydroxyl group, the alkyl chain allows for favorable van der Waals interactions with the non-polar part of this compound. Solubility is expected to increase with the alcohol's chain length. |

| Ethers | Diethyl ether | Soluble | Ethers are relatively non-polar and can effectively solvate the non-polar ester. |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | These non-polar solvents readily dissolve other non-polar compounds like this compound through dispersion forces. |

| Alkanes | Hexane | Soluble | As non-polar hydrocarbon solvents, alkanes are excellent solvents for the non-polar this compound. |

| Ketones | Acetone | Soluble | Acetone, while having a polar carbonyl group, is a versatile solvent that can dissolve a wide range of organic compounds, including esters. |

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, one source provides an estimated water solubility:

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 0.3631 mg/L (estimated) | [4][5] |

For other organic solvents, it is recommended that researchers and formulators determine the solubility experimentally using the protocols outlined in the following section to obtain precise quantitative data for their specific applications.

Experimental Protocols for Solubility Determination

To obtain accurate and reproducible solubility data for this compound, the following detailed experimental methodologies are recommended.

Isothermal Shake-Flask Method

This is a widely recognized and reliable method for determining the thermodynamic solubility of a compound.[6][7][8]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (purity > 98%)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved ester is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the undissolved this compound to settle. Alternatively, for faster separation, centrifuge the vials at a high speed.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring that no undissolved material is disturbed. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation upon cooling.

-

Quantification: Analyze the diluted sample using a validated GC-FID or HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as g/100 mL, mol/L, or mole fraction.

Gravimetric Method

Objective: To determine the solubility of this compound in a volatile organic solvent by gravimetric analysis.

Materials:

-

This compound (purity > 98%)

-

Volatile organic solvent (e.g., hexane, diethyl ether)

-

Glass vials with screw caps

-

Thermostatically controlled water bath

-

Analytical balance (± 0.1 mg)

-

Evaporating dish

-

Desiccator

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen volatile solvent at a specific temperature as described in the Isothermal Shake-Flask Method (steps 1 and 2).

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed evaporating dish. Gently evaporate the solvent in a fume hood or under a stream of nitrogen.

-

Drying and Weighing: Place the evaporating dish containing the this compound residue in a desiccator to remove any remaining solvent. Weigh the dish until a constant weight is achieved.

-

Calculation: The difference between the final and initial weights of the evaporating dish gives the mass of the dissolved this compound. Calculate the solubility based on the initial volume of the aliquot.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Isothermal Shake-Flask method for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

Conclusion

This compound is a non-polar ester with limited solubility in water but excellent solubility in a variety of organic solvents. While specific quantitative solubility data remains scarce in the public domain, this guide provides a strong qualitative understanding of its solubility profile. For precise formulation and research applications, the detailed experimental protocols for the Isothermal Shake-Flask and Gravimetric methods offer robust frameworks for generating accurate and reliable solubility data. The provided workflow diagram serves as a clear visual aid for implementing these essential experimental procedures. This information is intended to empower researchers, scientists, and drug development professionals in their work with this versatile compound.

References

- 1. Buy this compound | 624-09-9 [smolecule.com]

- 2. scent.vn [scent.vn]

- 3. This compound | C14H28O2 | CID 69350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 624-09-9 [thegoodscentscompany.com]

- 5. hmdb.ca [hmdb.ca]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

Heptyl Heptanoate: A Comprehensive Technical Guide to its Thermodynamic Properties and Boiling Point

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl heptanoate (C₁₄H₂₈O₂), a fatty acid ester formed from heptanoic acid and heptanol, is a compound of interest in various scientific fields, including flavor and fragrance science, materials research, and as a potential component in pharmaceutical formulations.[1][2] Its physical and chemical characteristics, particularly its thermodynamic properties, are crucial for understanding its behavior in different systems, from industrial processes to biological environments. This in-depth technical guide provides a thorough examination of the thermodynamic properties and boiling point of this compound, complete with detailed experimental protocols and visual representations of key concepts.

Physicochemical and Thermodynamic Properties

This compound is a colorless, oily liquid with a characteristic green and fruity aroma.[2][3] A comprehensive summary of its key physicochemical and thermodynamic properties is presented in Table 1. While experimental data for some properties are readily available, values for enthalpy of vaporization and heat capacity have been estimated using established group contribution methods to provide a more complete dataset.

| Property | Value | Source / Method |

| Molecular Formula | C₁₄H₂₈O₂ | [1] |

| Molecular Weight | 228.37 g/mol | [3] |

| Boiling Point | 276.00 to 277.00 °C @ 760.00 mm Hg | [4] |

| Melting Point | -33.0 °C | [4] |

| Density | 0.858 g/mL at 25 °C | [3] |

| 0.859 - 0.865 g/mL at 20 °C | [4] | |

| Refractive Index | n20/D 1.431 | [3] |

| 1.428 - 1.432 at 20 °C | [4] | |

| Vapor Pressure | 0.005 mmHg @ 25.00 °C (estimated) | |

| Flash Point | 120.00 °C (248.00 °F) TCC | |

| Enthalpy of Vaporization (ΔHvap) | Estimated: 65.83 kJ/mol | Joback Group Contribution Method[5][6] |

| Liquid Heat Capacity (Cp) | Estimated: 485.34 J/(mol·K) @ 298.15 K | Joback Group Contribution Method[5] |

| Solubility | Insoluble in water; soluble in alcohol and non-polar solvents.[4][7] |

Table 1: Summary of Thermodynamic and Physicochemical Properties of this compound.

Experimental Protocols

Accurate determination of thermodynamic properties is fundamental for the application and study of chemical compounds. The following sections detail the experimental methodologies for measuring the boiling point and enthalpy of vaporization of this compound.

Determination of Boiling Point using the Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid, requiring only a small sample volume.

Materials:

-

Thiele tube

-

High-temperature mineral oil or silicone oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Bunsen burner or other heat source

-

This compound sample

Procedure:

-

Sample Preparation: Add a small amount of this compound to the small test tube, to a depth of about 2-3 cm.

-

Capillary Tube Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring that the bottom of the test tube is level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with mineral oil to a level just above the side arm.

-

Immersion: Carefully insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the oil and the rubber band is above the oil level.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame. The convection currents in the oil will ensure uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

-

Boiling Point Determination: Turn off the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

-

Repeat: For accuracy, allow the apparatus to cool further, then reheat to obtain a second reading.

A visual representation of this experimental workflow is provided in the diagram below.

Calorimetric Determination of Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap) can be determined calorimetrically by measuring the heat required to vaporize a known mass of the substance.

Materials:

-

Calorimeter (e.g., a Dewar flask with a lid)

-

Heating coil with a known resistance

-

Power supply

-

Voltmeter and Ammeter

-

Thermometer (high precision)

-

Stirrer

-

Vaporization vessel

-

This compound sample

-

Balance

Procedure:

-

Calorimeter Setup: Place a known mass of this compound into the calorimeter. Insert the heating coil, thermometer, and stirrer through the lid.

-

Initial Temperature: Allow the system to reach thermal equilibrium and record the initial temperature (T₁).

-

Heating: Apply a known and constant voltage (V) and current (I) to the heating coil for a specific duration (t). This provides a precise amount of electrical energy (Q = V * I * t) to the system.

-

Vaporization: The electrical energy will cause the temperature of the liquid to rise to its boiling point and then cause it to vaporize.

-

Mass Determination: After the heating period, determine the mass of the this compound that has vaporized (mvap) by weighing the calorimeter and its contents again.

-

Calculation: The enthalpy of vaporization per mole (ΔHvap) can be calculated using the following equation:

ΔHvap = (Q / mvap) * M

where:

-

Q is the heat supplied by the heating coil (in Joules)

-

mvap is the mass of the vaporized liquid (in grams)

-

M is the molar mass of this compound (in g/mol )

-

-

Corrections: Corrections for heat loss to the surroundings should be made for higher accuracy. This can be done by monitoring the temperature change of the calorimeter before and after the heating period.

Biological Significance: Metabolic Pathway of Heptanoate

This compound, being an ester of heptanoic acid, is metabolized in the body through the breakdown of the ester bond, releasing heptanoic acid. Heptanoic acid is a medium-chain fatty acid (MCFA) that undergoes β-oxidation in the mitochondria to produce energy.[1][8] Unlike long-chain fatty acids, MCFAs can cross the inner mitochondrial membrane without the need for the carnitine shuttle.[8]

The β-oxidation of the seven-carbon heptanoic acid proceeds through several cycles, yielding acetyl-CoA in each cycle until a final three-carbon propionyl-CoA molecule remains. Acetyl-CoA enters the citric acid cycle (Krebs cycle) directly. Propionyl-CoA is converted to succinyl-CoA, another intermediate of the citric acid cycle, through a series of enzymatic reactions.[9] This dual entry into the citric acid cycle makes odd-chain fatty acids like heptanoate anaplerotic, meaning they can replenish the cycle's intermediates.

Conclusion

This technical guide provides a detailed overview of the thermodynamic properties and boiling point of this compound, catering to the needs of researchers, scientists, and professionals in drug development. The compilation of experimental data and estimated values offers a comprehensive resource for this compound. Furthermore, the detailed experimental protocols for determining key thermodynamic parameters and the visual representations of both an experimental workflow and a relevant metabolic pathway serve to enhance the practical understanding and application of this knowledge. The information presented herein is intended to be a valuable tool for future research and development involving this compound.

References

- 1. Overview of Medium Chain Fatty Acids (MCFAs) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 5. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]

- 6. JobackEstimate | Wolfram Function Repository [resources.wolframcloud.com]

- 7. researchgate.net [researchgate.net]